Meta-CF3 Cinnamanilides Retain Antimycobacterial Activity Absent in Para-CF3 Counterparts
In a direct head-to-head study, Strharsky et al. synthesized and tested 32 anilides derived from 3-(trifluoromethyl)cinnamic acid (series 1) and 4-(trifluoromethyl)cinnamic acid (series 2) against Mycobacterium smegmatis ATCC 700084 and M. marinum CAMP 5644. All compounds of series 1 (meta-CF3) were active against M. smegmatis with MIC values ranging from 9.36 to 51.7 µM, whereas the corresponding para-CF3 series 2 compounds displayed no inhibitory activity against this mycobacterial species [1]. This represents a qualitative, binary differentiation—active versus inactive—rather than a mere potency shift, establishing meta regiochemistry as a prerequisite for M. smegmatis coverage in this chemotype.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. smegmatis ATCC 700084 |
|---|---|
| Target Compound Data | Series 1 (3-CF3 cinnamanilides): MIC 9.36–51.7 µM (all compounds active) |
| Comparator Or Baseline | Series 2 (4-CF3 cinnamanilides): No inhibitory activity against M. smegmatis |
| Quantified Difference | Qualitative difference: active (meta) vs. inactive (para); meta series MIC range down to 9.36 µM |
| Conditions | In vitro broth microdilution; M. smegmatis ATCC 700084; M. marinum CAMP 5644 |
Why This Matters
For anti-infective discovery programs targeting non-tuberculous mycobacteria, the meta-CF3 cinnamic acid building block is mandatory—the para isomer fails to deliver any antimycobacterial activity in the anilide series.
- [1] Strharsky, T.; Pindjakova, D.; Kos, J.; Vrablova, L.; Smak, P.; Michnova, H.; Gonec, T.; Hosek, J.; Oravec, M.; Jendrzejewska, I.; Cizek, A.; Jampilek, J. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. Int. J. Mol. Sci. 2022, 23 (23), 15090. (Series 1 M. smegmatis MIC 9.36–51.7 µM; series 2 inactive.) View Source
